Cas no 14131-68-1 (N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide)

N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine
- ACETYLCHONDROSAMINE
- ACETYL-D-GALACTOSAMINE
- AM-1
- D-GALNAC
- N-acelyl-D-glucosamine
- N-ACETEYL-D-GALACTOSAMINIDE
- N-ACETUL-D-GALACTOSAMINE
- N-ACETYLCHONDROSAMINE
- N-ACETYL-D-CHONDROSAMINE
- N-ACETYL-D-GALACTOSAMINIDE
- N-acetyl-D-glucosamine
- N-acetylglucosamine
- N-Acetyl-b-D-glucosamine
- 2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOSAMINE
- 2-Acetamido-2-deoxy-b-D-glucopyranosylamine
- N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxyMethyl)tetrahydro-2H-pyran-3-yl)acetaMide
- N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide
- 2-Acetamido-2-deoxy-b-D-glucose
- pharmaceutical aid
- CHEMBL447878
- 2-Acetamido-2-deoxy-beta-delta-glucose
- betaGlcNAc
- Spectrum2_001353
- Spectrum4_001179
- SCHEMBL21358982
- HMS501B14
- Q284367
- DTXSID301045979
- NCGC00178341-01
- IDI1_000352
- C03878
- CHEBI:28009
- 2-(acetylamino)-2-deoxy-beta-D-glucopyranose
- KBio2_004047
- 2-ACETAMIDO-2-DEOXY-.BETA.-D-GLUCOSE
- 2-deoxy-2-acetamido-beta-D-glucopyranose
- b-N-Acetyl-D-glucosamine
- 2-Acetamido-2-deoxy-beta-D-glucose
- KBioSS_001479
- NINDS_000352
- (1->4)-2-acetamido-2-deoxy-beta-D-glucan
- AT21015
- WURCS=2.0/1,1,0/(a2122h-1b_1-5_2*NCC/3=O)/1/
- b-N-Acetylglucosamine
- OVRNDRQMDRJTHS-FMDGEEDCSA-N
- bmse000231
- 137630-09-2
- beta-N-Acetylglucosamin
- acetylglucosamine
- 14131-68-1
- SPECTRUM1500715
- N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide
- NAcGlc
- KBio2_006615
- C8H15NO6
- [4)-beta-D-GlcpNAc(1->]n
- HMS1921E22
- GLUCOPYRANOSE, 2-ACETAMIDO-2-DEOXY-, .BETA.-D-
- SPBio_001565
- beta-N-Acetyl-D-glucosamine
- SCHEMBL19345
- GlcNAc-beta
- n-acetyl-.beta.-d-glucosamine
- Epitope ID:135813
- [1,4-(N-Acetyl-beta-D-glucosaminyl)]n
- beta-N-Acetyl-delta-glucosamine
- .BETA.-N-ACETYLGLUCOSAMIN
- KBio3_002240
- BSPBio_003020
- 2-acetamido-2-deoxy-beta-D-glucopyranose
- 72-87-7
- 1398-61-4
- DivK1c_000352
- ssGlcNAc-R
- 8P59336F68
- Spectrum3_001400
- KBioGR_001817
- 125304-10-1
- Cheon shim bo yun
- 2-ACETAMIDO-2-DEOXY-.BETA.-D-GLUCOPYRANOSE
- N-Acetyl-D-glucosamine, USP grade
- Poly-(b1-4)-N-acetyl glucosamine/Poly-(a1-4)-N-acetyl glucosamine
- N-acetyl-D-glucosamine (complete stereochemistry)
- BDBM50481442
- Crab Shell Chitin
- CCG-39291
- KBio1_000352
- Glucopyranose, 2-acetamido-2-deoxy-, beta-D-
- Spectrum_000999
- CHEBI:17029
- AKOS015960418
- N-Acetyl-beta-D-glucosamine
- AC-11093
- N-Acetyl Glucosamine
- Beta-N-Acetylglucosamine
- UNII-8P59336F68
- 2-acetamido-2-deoxyhexopyranose
- 103094-10-6
- KBio2_001479
-
- MDL: MFCD00797589
- インチ: InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1
- InChIKey: MCGXOCXFFNKASF-FMDGEEDCSA-N
- ほほえんだ: CC(N[C@H]1[C@H](N)O[C@H](CO)[C@@H](O)[C@@H]1O)=O
計算された属性
- せいみつぶんしりょう: 221.08995
- どういたいしつりょう: 220.106
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 125A^2
- 疎水性パラメータ計算基準値(XlogP): _2
じっけんとくせい
- 密度みつど: 1.43
- ゆうかいてん: 103-112°C dec.
- ふってん: 556.2°Cat760mmHg
- フラッシュポイント: 290.2°C
- 屈折率: 1.576
- PSA: 119.25
- LogP: -2.02000
N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AstaTech | AT21015-1/G |
N-ACETYL-BETA-D-GLUCOSAMINE |
14131-68-1 | 95% | 1g |
$999 | 2023-09-19 | |
Enamine | EN300-258469-1.0g |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
14131-68-1 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-258469-1g |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
14131-68-1 | 1g |
$0.0 | 2023-09-14 |
N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide 関連文献
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N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamideに関する追加情報
Introduction to N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide (CAS No. 14131-68-1)
N-(2R,3R,4R,5S,6R-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide) is a compound of significant interest in the field of chemical and biomedical research. This molecule, identified by its CAS number 14131-68-1, has garnered attention due to its unique structural features and potential applications in pharmaceutical development. The precise stereochemistry of this compound, as indicated by the specified chiral centers, makes it a subject of extensive study in synthetic chemistry and drug design.
The compound belongs to a class of molecules known for their involvement in various biological pathways. Its structural framework, featuring a glycosidic linkage and multiple hydroxyl groups, suggests potential roles in enzyme inhibition and metabolic regulation. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of this molecule with biological targets, paving the way for its exploration as a lead compound in drug discovery.
In the realm of medicinal chemistry, the synthesis of complex glycosides remains a challenging yet rewarding endeavor. N-(2R,3R,4R,5S,6R-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide) exemplifies the intricate balance between stereochemical control and functional group manipulation required to develop novel therapeutic agents. The presence of multiple stereocenters necessitates sophisticated synthetic strategies to ensure high enantiomeric purity, which is crucial for biological activity and pharmacokinetic properties.
Recent studies have highlighted the importance of polyhydroxylated compounds in modulating inflammatory responses and cellular signaling pathways. The structural motif of N-(2R,3R,4R,5S,6R-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide) aligns well with this trend. Researchers have observed that such compounds often exhibit potent effects on enzymes like kinases and phosphatases, which are key regulators of cellular processes. This has spurred interest in exploring its potential as an anti-inflammatory or anticancer agent.
The role of carbohydrates in biological systems is well-documented. Glycosidic bonds are integral to many biomolecules, including hormones and antibiotics. The synthesis of N-(2R,3R,4R,5S,6R-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide) provides a valuable tool for studying the structural and functional aspects of glycosylation. By modifying specific stereocenters within the sugar backbone, researchers can gain insights into how these modifications influence biological activity.
Advances in biocatalysis have also opened new avenues for the production of complex glycosides like N-(2R,3R,4R,5S, 6R-2 ,4 ,5-trihydroxy -6 -(hydroxymethyl)oxan -3 -ylacetamide). Enzymatic approaches offer high selectivity and mild reaction conditions compared to traditional synthetic methods. This has led to an increased interest in using enzymes for the stereoselective synthesis of chiral glycosides. Such methods are particularly valuable for producing enantiomerically pure compounds that are essential for drug development.
The potential applications of N-(2R ,3 R ,4 R ,5S ,6 R-2 ,4 ,5-trihydroxy -6 -(hydroxymethyl)oxan -3 -ylacetamide) extend beyond traditional pharmaceuticals. Its unique structure makes it a promising candidate for use in materials science and biotechnology. For instance, it could be employed as a building block for designing novel polymers or as a ligand in metal-organic frameworks (MOFs). These applications highlight the versatility of this compound and its potential impact across multiple scientific disciplines.
In conclusion, N-(2R, 3R, 4R, 5S, 6R-2, 4, 5-trihydroxy- 6- (hydroxymethyl)oxan- 3- ylacetamide) (CAS No. 14131- 68- 1) represents a significant advancement in chemical research. Its complex stereochemistry, multiple functional groups, and potential biological activities make it a valuable asset in drug discovery. As research continues to uncover new applications for this compound, its importance is likely to grow even further. The ongoing development of innovative synthetic methods will continue to enhance our ability to explore its full potential.
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